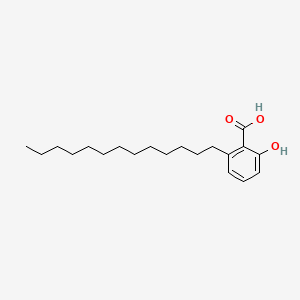

Ginkgoneolic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxy-6-tridecylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16-18(21)19(17)20(22)23/h13,15-16,21H,2-12,14H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPUCZUJLKAVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174105 | |

| Record name | 6-n-Tridecylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxy-6-tridecylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20261-38-5 | |

| Record name | Ginkgoneolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20261-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-n-Tridecylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020261385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-n-Tridecylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20261-38-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxy-6-tridecylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

85 - 86 °C | |

| Record name | 2-Hydroxy-6-tridecylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Multifaceted Biological Activities of Ginkgoneolic Acid C13:0: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgoneolic acid C13:0, also known as ginkgolic acid C13:0, is a naturally occurring alkylsalicylic acid found in the leaves and sarcotesta of Ginkgo biloba.[1][2][3] This technical guide provides an in-depth overview of the diverse biological activities of this compound C13:0, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Quantitative Data on Biological Activities

The biological activities of this compound C13:0 have been quantified across various experimental models. The following tables summarize the key quantitative data, providing a comparative overview of its potency in different biological contexts.

| Biological Activity | Target/Organism | Metric | Value | Reference(s) |

| Enzyme Inhibition | ||||

| PI3Kδ Inhibition | Human Recombinant PI3Kδ | IC50 | 2.49 μM | |

| Mast Cell Degranulation | RBL-2H3 Mast Cells | IC50 | 2.40 μM | [4] |

| Protein Tyrosine Phosphatase N9 (PTPN9) Inhibition | Recombinant PTPN9 | Ki | 53 μM | [5] |

| Dual Specificity Phosphatase 9 (DUSP9) Inhibition | Recombinant DUSP9 | Ki | 2.5 μM | [5] |

| Tyrosinase Inhibition | Mushroom Tyrosinase | IC50 | 2.8 mg/mL | [6] |

| Antimicrobial Activity | ||||

| Antibacterial (Anti-cariogenic) | Streptococcus mutans | MIC | 4 μg/mL | [4][7] |

| Antibacterial (Anti-cariogenic) | Streptococcus mutans | MBC | 8 μg/mL | [4][7] |

| Antiparasitic Activity | ||||

| Anthelmintic | Pseudodactylogyrus in European eel | ED50 | 0.72 mg/L | |

| Anthelmintic | Pseudodactylogyrus in European eel | 100% Efficacy | 2.5 mg/L | [8] |

| Anticancer Activity | ||||

| Inhibition of Breast Cancer Cell Migration | MDA-MB-231 Cells | Effective Concentration | 25 μM | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers looking to replicate or build upon these findings.

PI3Kδ Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of this compound C13:0 against PI3Kδ using a luminescence-based kinase assay.

Materials:

-

Recombinant human PI3Kδ/p85α

-

PIP2 (substrate)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound C13:0

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% Brij-35)

-

384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound C13:0 in DMSO. Further dilute in the assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the PI3Kδ enzyme and PIP2 substrate in the assay buffer to the working concentrations.

-

Kinase Reaction:

-

Add 2.5 µL of the diluted this compound C13:0 or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of the enzyme/substrate mixture.

-

Initiate the kinase reaction by adding 5 µL of ATP solution.

-

Incubate the plate at room temperature for 1 hour.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound C13:0 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[4]

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol describes the quantification of mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.[10]

Materials:

-

RBL-2H3 mast cells

-

DNP-IgE (anti-dinitrophenyl immunoglobulin E)

-

DNP-BSA (dinitrophenyl-bovine serum albumin)

-

This compound C13:0

-

Tyrode's buffer

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

-

Stop buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Seeding and Sensitization:

-

Seed RBL-2H3 cells in a 96-well plate at a density of 5 x 10⁵ cells/well.

-

Sensitize the cells with DNP-IgE (e.g., 0.5 µg/mL) overnight at 37°C.

-

-

Compound Treatment:

-

Wash the sensitized cells twice with Tyrode's buffer.

-

Add 100 µL of Tyrode's buffer containing various concentrations of this compound C13:0 to the wells.

-

Incubate for 1 hour at 37°C.

-

-

Degranulation Induction:

-

Induce degranulation by adding 10 µL of DNP-BSA (e.g., 100 ng/mL).

-

For total β-hexosaminidase release, lyse a set of control cells with 0.1% Triton X-100.

-

Incubate for 30 minutes at 37°C.

-

-

Enzyme Assay:

-

Centrifuge the plate at 1,000 rpm for 10 minutes.

-

Transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer, pH 4.5).

-

Incubate for 1 hour at 37°C.

-

-

Data Acquisition:

-

Stop the reaction by adding 200 µL of stop buffer.

-

Measure the absorbance at 405 nm using a spectrophotometer.

-

-

Data Analysis: Calculate the percentage of β-hexosaminidase release for each treatment group relative to the total release from lysed cells. Determine the IC50 value.[10]

Antibacterial Activity Assay (MIC and MBC Determination)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound C13:0 against Streptococcus mutans.[8][11]

Materials:

-

Streptococcus mutans strain (e.g., ATCC 25175)

-

Brain Heart Infusion (BHI) broth and agar

-

This compound C13:0

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Culture S. mutans in BHI broth overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

MIC Determination (Broth Microdilution Method):

-

Prepare a two-fold serial dilution of this compound C13:0 in BHI broth in a 96-well plate.

-

Add the prepared bacterial inoculum to each well.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

MBC Determination:

-

Take an aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.

-

Spread the aliquot onto BHI agar plates.

-

Incubate the plates at 37°C for 24-48 hours.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

-

In Vitro SUMOylation Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound C13:0 on protein SUMOylation.[12]

Materials:

-

SUMOylation E1 activating enzyme (Aos1/Uba2)

-

SUMOylation E2 conjugating enzyme (Ubc9)

-

SUMO-1 protein

-

Substrate protein (e.g., RanGAP1)

-

ATP

-

This compound C13:0

-

SUMOylation reaction buffer (e.g., 20 mM HEPES pH 7.5, 110 mM KOAc, 2 mM Mg(OAc)₂, 1 mM EGTA, 0.05% Tween-20, 1 mM DTT)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-SUMO-1 antibody

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the SUMOylation E1 and E2 enzymes, SUMO-1 protein, and the substrate protein in the reaction buffer.

-

Add this compound C13:0 at various concentrations.

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

-

Initiation of SUMOylation:

-

Start the reaction by adding ATP to a final concentration of 2 mM.

-

Incubate the reaction at 30°C for 1-2 hours.

-

-

Termination and Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform Western blotting using an anti-SUMO-1 antibody to detect the SUMOylated form of the substrate protein.

-

-

Data Analysis: Analyze the band intensities to determine the extent of SUMOylation inhibition by this compound C13:0.

Signaling Pathways and Experimental Workflows

This compound C13:0 exerts its biological effects by modulating key signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and typical experimental workflows for their investigation.

Signaling Pathways

Experimental Workflows

Conclusion

This compound C13:0 is a promising natural compound with a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, antibacterial, and anti-parasitic effects. Its mechanisms of action involve the modulation of critical cellular signaling pathways such as PI3K/Akt/mTOR and NF-κB. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for further research and development of this compound C13:0 as a potential therapeutic agent. Future studies should focus on its in vivo efficacy, safety profile, and pharmacokinetic properties to fully elucidate its therapeutic potential.

References

- 1. Extraction, Purification, and Elucidation of Six Ginkgol Homologs from Ginkgo biloba Sarcotesta and Evaluation of Their Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journal.hep.com.cn [journal.hep.com.cn]

- 4. promega.es [promega.es]

- 5. An in vitro Förster resonance energy transfer-based high-throughput screening assay identifies inhibitors of SUMOylation E2 Ubc9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening for Anticancer Activity: Trypan Blue Exclusion Assay | Springer Nature Experiments [experiments.springernature.com]

- 7. In Vitro SUMOylation Assay to Study SUMO E3 Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jcdr.net [jcdr.net]

- 9. Detection of Proteins Sumolyated In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. he01.tci-thaijo.org [he01.tci-thaijo.org]

- 12. Ginkgolic acid promotes inflammation and macrophage apoptosis via SUMOylation and NF-κB pathways in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Properties of Ginkgolic Acid C15:1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgolic acid C15:1, a major alkylphenol constituent of Ginkgo biloba leaves and seeds, has garnered significant scientific interest due to its diverse and potent pharmacological activities. Initially identified as a cytotoxic and allergenic compound, recent research has unveiled its therapeutic potential, particularly in oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the pharmacological properties of Ginkgolic acid C15:1, with a focus on its mechanisms of action, quantitative data from key experimental studies, and detailed experimental protocols to facilitate further research and development.

Pharmacological Activities and Mechanisms of Action

Ginkgolic acid C15:1 exhibits a range of biological effects, primarily attributed to its ability to modulate key cellular signaling pathways and enzymatic activities.

Anticancer Activity

Ginkgolic acid C15:1 has demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines. Its anticancer activity is mediated through multiple mechanisms:

-

Inhibition of SUMOylation: One of the most well-characterized mechanisms of Ginkgolic acid C15:1 is its potent inhibition of the Small Ubiquitin-like Modifier (SUMO)ylation pathway. It directly targets and inhibits the E1 activating enzyme (SAE1/SAE2), preventing the formation of the E1-SUMO intermediate, a crucial initial step in the SUMOylation cascade.[1][2] This disruption of global SUMOylation affects the function of numerous proteins involved in cell cycle progression, DNA repair, and signal transduction, ultimately leading to apoptosis and reduced tumor growth.[3]

-

Modulation of the PI3K/Akt/mTOR Signaling Pathway: Ginkgolic acid C15:1 has been shown to suppress the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[3][4] This pathway is frequently hyperactivated in cancer and plays a critical role in cell growth, proliferation, and survival. By inhibiting this pathway, Ginkgolic acid C15:1 can induce apoptosis and autophagy in cancer cells.[3][5]

-

Induction of Apoptosis and Cell Cycle Arrest: Treatment with Ginkgolic acid C15:1 leads to the activation of caspases and modulation of Bcl-2 family proteins, resulting in apoptosis.[3][6] It can also cause cell cycle arrest at the G0/G1 phase.[3][6]

-

Inhibition of Cancer Cell Migration and Invasion: Ginkgolic acid C15:1 has been observed to suppress the invasion and migration of cancer cells, potentially through the regulation of RAC1 SUMOylation and by inhibiting the epithelial-to-mesenchymal transition (EMT).[3][4]

Antibacterial Activity

Ginkgolic acid C15:1 displays robust antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[7][8] Its antibacterial mechanism involves:

-

Disruption of Iron Homeostasis: The antibacterial action of Ginkgolic acid C15:1 is linked to its interference with bacterial iron homeostasis.[7]

-

Inhibition of Biofilm Formation: It effectively inhibits the formation of bacterial biofilms, which are crucial for bacterial survival and resistance to antibiotics.[7][8]

-

Inhibition of Macromolecule Biosynthesis: Studies have shown that Ginkgolic acid C15:1 can inhibit the biosynthesis of DNA, RNA, and proteins in bacteria.[9]

Anti-inflammatory Activity

Ginkgolic acid C15:1 exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. In human microvascular endothelial cells, it has been shown to significantly inhibit the expression of TNF-α, IL-6, and VCAM-1 induced by oxidized low-density lipoproteins in a dose-dependent manner.[3]

Quantitative Data

The following tables summarize the quantitative data on the pharmacological effects of Ginkgolic acid C15:1 from various studies.

| Anticancer Activity | ||||

| Cell Line | Effect | Concentration/Dosage | Duration | Reference |

| Lung Cancer (A549, H1299) | Suppressed cell viability, invasion, and migration | 100 µM | - | [3] |

| Colon Cancer (SW480) | Diminished migration and invasion, induced apoptosis | 12–64 µM | - | [3] |

| Human Cervical Carcinoma (HeLa) | Decreased cell viability, induced mitochondrial fragmentation | 20–50 µM | - | [3] |

| Breast Cancer (MCF7, MDA-MB-231, BT474) | Dampened tumorigenic properties | 10 µM | - | [3] |

| Human Prostate Cancer (LnCap, 22Rv1) | Dampened tumorigenic properties | 10 µM | - | [3] |

| Uveal Melanoma | Induced apoptosis, reduced tumor growth | 50 µM (in vitro), 50 mg/kg (in vivo) | - | [3][5] |

| Human Tongue Squamous Carcinoma (Tac8113, Cal-27) | Induced apoptosis, repressed invasion | 5–10 µM | - | [5] |

| Endometrial Carcinoma | Activated apoptosis and autophagy | 20–100 µM (in vitro), 25 mg/mL (in vivo) | 18 days | [5] |

| Pancreatic Cancer (xenograft) | Suppressed tumor growth | 50 mg/kg/day | 4 weeks | [3] |

| RanGAP1-C2 SUMOylation | Inhibition | IC50: 3.0 μM | - | [4][6] |

| Antibacterial Activity | |||

| Bacterial Strain | Effect | Concentration (MIC) | Reference |

| Enterococcus faecalis (clinical isolates) | Antibacterial activity | ≤4 µg/mL | [7][8] |

| Staphylococcus aureus (clinical isolates) | Antibacterial activity | ≤8 µg/mL | [7][8] |

| Streptococcus agalactiae (clinical isolates) | Antibacterial activity | MIC50: 6.25 µM, MIC90: 12.5 µM | [10][11] |

| Gram-positive bacteria | Significant antibacterial activity | - | [9] |

| Cytotoxicity | ||||

| Cell Line | Effect | Concentration | Duration | Reference |

| A549 and HUVEC | No significant cytotoxicity | 0 to 8 µg/mL | 24 h | [7] |

| A549 and HUVEC | Notable cytotoxicity | > 8 µg/mL | 24 h | [7] |

| Human Red Blood Cells | Non-hemolytic | < 32 µg/mL | - | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of Ginkgolic acid C15:1.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies assessing the cytotoxic effects of Ginkgolic acid C15:1 on cancer cell lines.

-

Cell Seeding: Seed cells (e.g., A549, H1299, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare a stock solution of Ginkgolic acid C15:1 in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 50, 100 µM). The final DMSO concentration should not exceed 0.1% (v/v). Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Ginkgolic acid C15:1. Include a vehicle control (medium with 0.1% DMSO).

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control. Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software.

In Vitro SUMOylation Inhibition Assay

This protocol describes a method to assess the inhibitory effect of Ginkgolic acid C15:1 on the SUMOylation process.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:

-

Recombinant SUMO E1 activating enzyme (SAE1/SAE2) (e.g., 50 nM)

-

Recombinant SUMO E2 conjugating enzyme (Ubc9) (e.g., 200 nM)

-

Recombinant SUMO-1/2/3 protein (e.g., 5 µM)

-

Recombinant substrate protein (e.g., RanGAP1-C2) (e.g., 1 µM)

-

SUMOylation reaction buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl₂)

-

Varying concentrations of Ginkgolic acid C15:1 (e.g., 0, 1, 3, 10, 30 µM) or vehicle control (DMSO).

-

-

Initiation of Reaction: Add ATP to a final concentration of 2 mM to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Termination of Reaction: Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Western Blot Analysis:

-

Separate the proteins by SDS-PAGE on a 10-12% gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the substrate protein (e.g., anti-RanGAP1) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The appearance of a higher molecular weight band corresponding to the SUMOylated substrate will be reduced in the presence of Ginkgolic acid C15:1.

-

Western Blot Analysis for PI3K/Akt/mTOR Pathway

This protocol outlines the steps to analyze the protein expression levels in the PI3K/Akt/mTOR pathway following treatment with Ginkgolic acid C15:1.

-

Cell Lysis:

-

Culture and treat cells with Ginkgolic acid C15:1 as described in the cytotoxicity assay protocol.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins on an 8-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis: Visualize the protein bands using an ECL detection system. Quantify the band intensities using densitometry software and normalize to the loading control.

Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol is used to determine the minimum concentration of Ginkgolic acid C15:1 that inhibits the visible growth of a bacterium.

-

Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., S. aureus) into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C with shaking.

-

Preparation of Inoculum: Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution of Ginkgolic Acid C15:1: Prepare a stock solution of Ginkgolic acid C15:1 in DMSO. Perform a two-fold serial dilution of the compound in MHB in a 96-well microtiter plate to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

-

Inoculation: Add an equal volume of the bacterial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of Ginkgolic acid C15:1 at which no visible bacterial growth is observed.

Mandatory Visualizations

Signaling Pathway Diagrams

Experimental Workflow Diagram

Conclusion

Ginkgolic acid C15:1 is a promising natural compound with multifaceted pharmacological properties. Its ability to inhibit SUMOylation and modulate critical signaling pathways like PI3K/Akt/mTOR underscores its potential as a lead compound for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this intriguing molecule. Further investigation into its in vivo efficacy, safety profile, and specific molecular targets will be crucial for its translation into clinical applications.

References

- 1. repository.up.ac.za [repository.up.ac.za]

- 2. researchgate.net [researchgate.net]

- 3. Assaying NF-κB activation and signaling from TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro SUMOylation Assay to Study SUMO E3 Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]

- 8. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]

- 9. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]

- 10. is.muni.cz [is.muni.cz]

- 11. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanism of Action of Ginkgolic Acid C17:1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginkgolic acid C17:1, a naturally occurring alkylphenol from Ginkgo biloba, has garnered significant attention in the scientific community for its potent and diverse biological activities, particularly its anti-cancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of Ginkgolic acid C17:1. It details the compound's primary molecular targets, the signaling pathways it modulates, and the consequent cellular responses. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the intricate signaling networks involved.

Core Molecular Targets and Inhibitory Activities

Ginkgolic acid C17:1 exerts its effects by interacting with several key intracellular proteins, leading to the modulation of critical cellular processes. The primary mechanisms of action identified are the inhibition of SUMOylation, fatty acid synthesis, and the STAT3 signaling pathway.

Inhibition of SUMOylation

A pivotal mechanism of Ginkgolic acid C17:1 is its ability to inhibit the Small Ubiquitin-like Modifier (SUMO) conjugation pathway.[1][2] It directly targets the SUMO-activating enzyme (E1), specifically by blocking the formation of the E1-SUMO intermediate, a crucial initial step in the SUMOylation cascade.[2][3] This inhibition is not only observed in in-vitro assays but also in vivo, without significantly affecting the ubiquitination pathway, highlighting its specificity.[2] The disruption of SUMOylation by Ginkgolic acid C17:1 has profound effects on cellular processes such as DNA damage repair, protein stability, and signal transduction, contributing to its anti-cancer effects.[1]

Inhibition of Fatty Acid Synthase (FAS)

Ginkgolic acid C17:1 is a potent inhibitor of fatty acid synthase (FAS), a key enzyme in the de novo synthesis of fatty acids.[4] FAS is often overexpressed in cancer cells, providing lipids for membrane formation, energy storage, and signaling molecules. By inhibiting FAS, Ginkgolic acid C17:1 disrupts these processes, leading to a reduction in cancer cell viability.[4]

Attenuation of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and angiogenesis. Ginkgolic acid C17:1 has been shown to suppress both constitutive and inducible STAT3 activation.[5] This is achieved through the abrogation of the phosphorylation of upstream kinases, including JAK2 and Src.[5] Furthermore, Ginkgolic acid C17:1 can induce the expression of protein tyrosine phosphatases such as PTEN and SHP-1, which in turn dephosphorylate and inactivate STAT3. The inhibition of the STAT3 pathway leads to the downregulation of various STAT3-regulated gene products involved in anti-apoptosis (Bcl-2, Bcl-xL, Survivin), proliferation (Cyclin D1), and angiogenesis (VEGF).

Modulation of Key Signaling Pathways

The inhibitory actions of Ginkgolic acid C17:1 on its primary targets trigger a cascade of effects on several interconnected signaling pathways crucial for cell growth, survival, and motility.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival. Ginkgolic acid C17:1 has been demonstrated to inhibit the activation of this pathway.[6][7] It decreases the phosphorylation of Akt (p-Akt), a key downstream effector of PI3K, without altering the total Akt protein levels.[6] This inhibition of the PI3K/Akt/mTOR pathway contributes to the anti-proliferative and pro-apoptotic effects of Ginkgolic acid C17:1.[7]

MAPK/MMP Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Ginkgolic acid C17:1 has been shown to suppress this pathway, leading to a decrease in the expression of Matrix Metalloproteinase-7 (MMP-7).[6] MMPs are enzymes that degrade the extracellular matrix, facilitating tumor invasion and metastasis.

Rho/Rho-associated Protein Kinase (ROCK) Pathway

The Rho/ROCK pathway is a key regulator of the actin cytoskeleton and is critically involved in cell migration and invasion. Ginkgolic acid C17:1 treatment leads to a marked decrease in the expression of RhoA, a central component of this pathway.[6] This inhibition contributes to the observed suppression of cancer cell migration and invasion.[6]

Quantitative Data Summary

The biological activity of Ginkgolic acid C17:1 has been quantified in various studies. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.

| Target/Process | Cell Line | IC50 / Concentration | Reference |

| Fatty Acid Synthase (FAS) | - | 10.5 µM | [4] |

| Cell Viability | U266 (Multiple Myeloma) | ~64 µM | [4] |

| Cell Viability | SMMC-7721 (Hepatocellular Carcinoma) | 8.5 µg/mL | [4] |

| SARS-CoV-2-S pseudovirus | hACE2/HEK293T | 79.43 µM | [4] |

Table 1: Inhibitory Concentrations of Ginkgolic Acid C17:1

| Cell Line | Treatment Concentration | Effect | Reference |

| HepG2 (Hepatoblastoma) & SW480 (Colon Cancer) | 20, 40, 80 µg/ml | Dose-dependent decrease in p-Akt, RhoA, and MMP-7 protein expression | [6] |

| U266 (Multiple Myeloma) | 30-50 µM | Inhibition of STAT3 phosphorylation, induction of PTEN and SHP-1 expression | |

| Multiple Myeloma Cells | 30-50 µM | Induction of apoptosis |

Table 2: Effects of Ginkgolic Acid C17:1 on Protein Expression and Cellular Processes

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Ginkgolic acid C17:1.

In Vitro SUMOylation Inhibition Assay

This assay is designed to determine the inhibitory effect of Ginkgolic acid C17:1 on the SUMOylation process.

Materials:

-

Recombinant SUMO E1 activating enzyme (SAE1/SAE2)

-

Recombinant SUMO E2 conjugating enzyme (Ubc9)

-

Recombinant SUMO-1 protein

-

Substrate for SUMOylation (e.g., RanGAP1)

-

ATP solution

-

SUMOylation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.1 mM DTT)

-

Ginkgolic acid C17:1 stock solution (in DMSO)

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Anti-SUMO-1 antibody and appropriate secondary antibody

Procedure:

-

Prepare the SUMOylation reaction mixture in a microcentrifuge tube by combining the reaction buffer, ATP, SUMO E1, SUMO E2, SUMO-1, and the substrate protein.

-

Add varying concentrations of Ginkgolic acid C17:1 (or DMSO as a vehicle control) to the reaction mixtures.

-

Initiate the reaction by adding the substrate protein or ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with an anti-SUMO-1 antibody to detect the SUMOylated form of the substrate.

-

Incubate with a suitable HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system. The reduction in the intensity of the band corresponding to the SUMOylated substrate in the presence of Ginkgolic acid C17:1 indicates inhibition.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol details the detection of changes in STAT3 phosphorylation in response to Ginkgolic acid C17:1 treatment.

Materials:

-

Cell culture reagents

-

Ginkgolic acid C17:1

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, and anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of Ginkgolic acid C17:1 for the desired time. Include a vehicle-treated control group.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding sample buffer and boiling.

-

Load equal amounts of protein per lane and perform SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-STAT3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal.

-

Strip the membrane and re-probe with anti-total STAT3 and then anti-β-actin antibodies to ensure equal protein loading.

Fatty Acid Synthase (FAS) Inhibition Assay

This spectrophotometric assay measures the inhibition of FAS activity by monitoring the oxidation of NADPH.

Materials:

-

Purified Fatty Acid Synthase (FAS) enzyme

-

Acetyl-CoA

-

Malonyl-CoA

-

NADPH

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM DTT)

-

Ginkgolic acid C17:1

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

In a cuvette, prepare a reaction mixture containing the assay buffer, acetyl-CoA, and NADPH.

-

Add Ginkgolic acid C17:1 at various concentrations (and a vehicle control).

-

Add the FAS enzyme to the mixture and incubate for a short period to allow for any inhibitor binding.

-

Initiate the reaction by adding malonyl-CoA.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the rate of NADPH oxidation for each concentration of the inhibitor.

-

Determine the IC50 value of Ginkgolic acid C17:1 for FAS inhibition.

MTT Cell Viability Assay

This colorimetric assay assesses the effect of Ginkgolic acid C17:1 on cell viability.

Materials:

-

Cell culture reagents

-

96-well cell culture plates

-

Ginkgolic acid C17:1

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of Ginkgolic acid C17:1 for 24, 48, or 72 hours. Include untreated and vehicle-treated controls.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Transwell Migration Assay

This assay evaluates the effect of Ginkgolic acid C17:1 on cell migration.

Materials:

-

Transwell inserts (with 8.0 µm pore size) for 24-well plates

-

Cell culture medium (serum-free and serum-containing)

-

Ginkgolic acid C17:1

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Pre-treat cells with different concentrations of Ginkgolic acid C17:1 for a specified time.

-

Harvest the cells and resuspend them in serum-free medium.

-

Add serum-containing medium (as a chemoattractant) to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Seed the pre-treated cells in the upper chamber of the inserts.

-

Incubate the plate for a period that allows for cell migration (e.g., 24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by Ginkgolic acid C17:1 and a typical experimental workflow.

Caption: Signaling Pathways Modulated by Ginkgolic Acid C17:1.

Caption: General Experimental Workflow for Investigating Ginkgolic Acid C17:1.

Conclusion

Ginkgolic acid C17:1 is a multi-target agent that disrupts key oncogenic signaling pathways. Its ability to inhibit SUMOylation, fatty acid synthesis, and STAT3 activation, coupled with its modulation of the PI3K/Akt/mTOR, MAPK/MMP, and Rho/ROCK pathways, provides a strong rationale for its investigation as a potential therapeutic agent. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to further explore the multifaceted mechanism of action of this promising natural compound. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.

References

- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]

- 3. sc.edu [sc.edu]

- 4. 细胞计数与健康状况分析 [sigmaaldrich.com]

- 5. broadpharm.com [broadpharm.com]

- 6. corning.com [corning.com]

- 7. clyte.tech [clyte.tech]

The Structure-Activity Relationship of Ginkgoneolic Acids: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgoneolic acids, a class of alkylphenolic acids predominantly found in the leaves and fruit pulp of Ginkgo biloba, have garnered significant scientific interest due to their diverse and potent biological activities. These natural products, characterized by a salicylic acid core with a long alkyl chain at the C6 position, have demonstrated promising therapeutic potential as anticancer, antibacterial, antidiabetic, and anti-inflammatory agents.[1][2] Understanding the structure-activity relationship (SAR) of ginkgoneolic acids is paramount for the rational design and development of novel, more effective, and selective therapeutic agents. This technical guide provides an in-depth analysis of the SAR of ginkgoneolic acids across various biological targets, summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.

Core Structure of Ginkgoneolic Acid

The fundamental structure of this compound consists of a 2-hydroxy-6-alkylbenzoic acid scaffold. The length and degree of unsaturation of the C6 alkyl chain, as well as substitutions on the aromatic ring, are critical determinants of its biological activity. The common ginkgoneolic acids include C13:0, C15:0, C15:1, C17:1, and C17:2, where the first number indicates the number of carbon atoms in the alkyl chain and the second number denotes the number of double bonds.[1]

I. Anticancer Activity

Ginkgoneolic acids have exhibited cytotoxic effects against a range of cancer cell lines.[1][3] The primary mechanisms of action include the inhibition of SUMOylation, suppression of pro-inflammatory signaling pathways, and induction of apoptosis.[1][4]

Structure-Activity Relationship for Anticancer Effects

The anticancer activity of this compound is significantly influenced by the nature of the alkyl side chain.

-

Alkyl Chain Length: Studies have shown that the length of the alkyl chain plays a crucial role. For instance, in the inhibition of SUMOylation, a process often dysregulated in cancer, an alkyl chain of at least 11 carbons is necessary for effective inhibition.[4] Shorter chains (6-8 carbons) show diminished or no activity.[4]

-

Unsaturation: The presence and position of double bonds in the alkyl chain can modulate activity, although the effect appears to be less critical than chain length for SUMOylation inhibition.[4]

-

Carboxylic Acid and Phenolic Hydroxyl Groups: Both the carboxylic acid and the phenolic hydroxyl groups are essential for activity. Methylation of the carboxylic acid or removal of the hydroxyl group leads to a loss of inhibitory function against SUMOylation.[4]

Quantitative Data: Anticancer Activity

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| Ginkgolic Acids (mixture) | Human Nasopharyngeal Carcinoma (CNE-2Z) | IC50 | 14.91 µg/mL | [5] |

| Ginkgolic Acids (mixture) | Human Breast Cancer (MCF-7) | IC50 | 23.81 µg/mL | [5] |

| Ginkgolic Acids (mixture) | Human Breast Cancer (MDA-MB-231) | IC50 | 19.89 µg/mL | [5] |

| Ginkgolic Acid C15:1 | Human Colon Cancer (SW480) | - | Inhibited proliferation at 10–20 µmol/L | [2] |

| Ginkgolic Acid C17:1 | Human Renal Cancer (786-O, A498) | - | Suppressed tumor growth at 10–20 µM | [2] |

| Ginkgolic Acids (total) | Human Lung Cancer (LTEP-a-2) | Inhibition Rate | 59.1% at 5.0 µg/mL | [6] |

Experimental Protocol: In Vitro SUMOylation Inhibition Assay

This protocol outlines a typical in vitro assay to screen for inhibitors of the SUMOylation pathway.

-

Reagents and Buffers:

-

SUMO E1 (Aos1/Uba2), E2 (Ubc9), and SUMO-1 proteins.

-

RanGAP1 (substrate).

-

ATP solution.

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).

-

Test compounds (this compound and analogs) dissolved in DMSO.

-

-

Procedure:

-

The reaction is initiated by combining the E1, E2, SUMO-1, and RanGAP1 proteins in the reaction buffer.

-

The test compound or DMSO (vehicle control) is added to the mixture.

-

The reaction is started by the addition of ATP.

-

The mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes).

-

The reaction is stopped by adding SDS-PAGE loading buffer.

-

-

Analysis:

-

The reaction products are resolved by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane for Western blotting.

-

The membrane is probed with an antibody specific for the substrate (RanGAP1) to detect both the unmodified and SUMOylated forms.

-

The inhibition of SUMOylation is quantified by measuring the decrease in the band intensity of the SUMOylated substrate compared to the control.

-

Signaling Pathway: Inhibition of SUMOylation

Caption: this compound inhibits the SUMO E1 enzyme, preventing SUMOylation of substrate proteins involved in cancer progression.

II. Antidiabetic Activity

This compound has emerged as a potential therapeutic agent for type 2 diabetes through its inhibitory effects on protein tyrosine phosphatase N9 (PTPN9).[7][8] Inhibition of PTPN9 leads to increased glucose uptake in adipocytes and myotubes.[7][9]

Structure-Activity Relationship for PTPN9 Inhibition

The SAR for PTPN9 inhibition is well-defined:

-

Alkyl/Alkoxy Chain Length: A long alkyl or alkoxy chain at the C6 position is crucial for potent PTPN9 inhibition. Analogs with chain lengths equal to or longer than that of ginkgolic acid (C13:0) exhibit significant inhibitory activity.[9] Shorter chains result in a loss of potency.

-

Alkoxy Surrogates: Replacing the benzylic CH2 group of the alkyl chain with an ether oxygen (alkoxy surrogates) can improve synthetic accessibility and, in some cases, inhibitory activity.[9]

-

Substitution Position: Substitution at the C3 position of the salicylic acid ring is essential for PTPN9 inhibition.[9]

Quantitative Data: PTPN9 Inhibition and Glucose Uptake

| Compound | Target | IC50 (µM) | Cell Line | Effect on Glucose Uptake | Reference |

| Ginkgolic Acid (C13:0) | PTPN9 | 21.80 ± 0.45 | C2C12, 3T3-L1 | Stimulated | [9] |

| Analog 1e (Alkoxy) | PTPN9 | 10.20 ± 0.52 | C2C12, 3T3-L1 | Significantly Stimulated | [7][9] |

| Analog 1f (Alkoxy) | PTPN9 | 18.31 ± 0.17 | - | - | [9] |

Experimental Protocol: PTPN9 Enzyme Inhibition Assay

This protocol describes a fluorescence-based assay to measure PTPN9 inhibition.

-

Reagents and Buffers:

-

Recombinant human PTPN9 enzyme.

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) as a fluorogenic substrate.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

Test compounds (this compound and analogs) dissolved in DMSO.

-

-

Procedure:

-

The PTPN9 enzyme is pre-incubated with the test compound or DMSO (vehicle control) in the assay buffer in a 96-well plate.

-

The reaction is initiated by adding the DiFMUP substrate.

-

The plate is incubated at room temperature, protected from light.

-

-

Analysis:

-

The fluorescence intensity is measured at regular intervals using a microplate reader (e.g., Ex/Em = 365/450 nm).

-

The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot.

-

The percent inhibition is calculated relative to the DMSO control.

-

IC50 values are determined by plotting the percent inhibition against a range of inhibitor concentrations.

-

Signaling Pathway: PTPN9 Inhibition in Glucose Metabolism

Caption: this compound analogs inhibit PTPN9, leading to AMPK and AKT activation and enhanced glucose uptake.

III. Antibacterial Activity

Ginkgoneolic acids display significant antibacterial activity, particularly against Gram-positive bacteria.[10][11] The proposed mechanism involves disruption of bacterial cell membranes and inhibition of intracellular protein activity.[11]

Structure-Activity Relationship for Antibacterial Effects

-

Gram-Selectivity: Ginkgoneolic acids are generally more potent against Gram-positive bacteria than Gram-negative bacteria.[10][11] This is attributed to the outer membrane of Gram-negative bacteria acting as a barrier.[11]

-

Alkyl Chain Length and Unsaturation: The length and unsaturation of the alkyl chain influence the antibacterial potency. For example, against Enterococcus faecalis and Clostridium perfringens, this compound C17:1 shows strong activity.[10]

Quantitative Data: Antibacterial Activity

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Ginkgolic Acid (C17:1) | Staphylococcus aureus | 100 | [10] |

| Ginkgolic Acid (C17:1) | Enterococcus faecalis | 62.6 | [10] |

| Ginkgolic Acid (C17:1) | Clostridium perfringens | 1.56 | [10] |

| Ginkgolic Acid (C15:1) | Enterococcus faecalis (clinical isolates) | ≤4 | [12] |

| Ginkgolic Acid (C15:1) | Staphylococcus aureus (clinical isolates) | ≤8 | [12] |

| Ginkgolic Acids (phenolic acids) | Salmonella enterica serovar Typhimurium | 8.3 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

-

Reagents and Media:

-

Bacterial culture in logarithmic growth phase.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth.

-

Test compounds (this compound and analogs) dissolved in a suitable solvent (e.g., DMSO).

-

96-well microtiter plates.

-

-

Procedure:

-

A serial two-fold dilution of the test compound is prepared in the broth directly in the microtiter plate.

-

The bacterial inoculum is prepared and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

The standardized bacterial suspension is added to each well containing the diluted compound.

-

Positive (broth + bacteria, no compound) and negative (broth only) controls are included.

-

The plates are incubated at 37°C for 18-24 hours.

-

-

Analysis:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

IV. Molluscicidal Activity

This compound and its synthetic analogs have demonstrated potent molluscicidal activity against snails that are intermediate hosts for schistosomiasis, such as Oncomelania hupensis.[14]

Structure-Activity Relationship for Molluscicidal Effects

-

Stereochemistry: The E-isomers of this compound analogs consistently show greater molluscicidal activity than their corresponding Z-isomers.[14]

-

Alkenyl Chain Length: The molluscicidal activity decreases as the length of the alkenyl chain is shortened.[14]

-

Double Bonds: The presence of double bonds in the side chain is related to the activity.[14]

Quantitative Data: Molluscicidal Activity

| Compound | Isomer | LD50 (µM) | Target Snail | Reference |

| Analog 9f | E | 0.057 | Oncomelania hupensis | [14] |

| Analog 9f | Z | 0.126 | Oncomelania hupensis | [14] |

| Analog 9d | E | 0.076 | Oncomelania hupensis | [14] |

| Analog 9d | Z | 0.145 | Oncomelania hupensis | [14] |

Experimental Protocol: Snail Molluscicidal Assay

This protocol outlines a typical laboratory assay to evaluate the molluscicidal activity of compounds.

-

Materials:

-

Target snails (Oncomelania hupensis).

-

Test compounds dissolved in an appropriate solvent.

-

Dechlorinated tap water.

-

Glass beakers or petri dishes.

-

-

Procedure:

-

A stock solution of the test compound is prepared.

-

Serial dilutions of the stock solution are made in dechlorinated tap water to achieve the desired test concentrations.

-

A defined number of healthy, adult snails are placed in each beaker containing the test solution.

-

A control group of snails is maintained in dechlorinated water without the test compound.

-

The snails are exposed to the test solutions for a specified period (e.g., 48 hours) under controlled temperature and light conditions.

-

-

Analysis:

-

After the exposure period, the snails are rinsed with fresh water and transferred to a recovery container with fresh water.

-

Mortality is assessed after a recovery period (e.g., 24 hours) by checking for lack of movement or response to a gentle probe.

-

The lethal concentrations (e.g., LD10, LD50, LD90) are calculated using probit analysis.

-

V. Anti-inflammatory Activity

This compound acts as a multi-target inhibitor of key enzymes involved in the biosynthesis of pro-inflammatory lipid mediators, such as prostaglandins and leukotrienes.[15][16]

Structure-Activity Relationship for Anti-inflammatory Effects

This compound inhibits multiple enzymes in the eicosanoid biosynthesis pathway.

-

5-Lipoxygenase (5-LO): Potently inhibited by this compound in a reversible and substrate-independent manner.[16]

-

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): Potently suppressed in a fully reversible and substrate-independent manner.[16]

-

Cyclooxygenase-1 (COX-1) and Thromboxane A2 Synthase (TXAS): Also targeted by this compound, but with lower affinity compared to 5-LO and mPGES-1.[16]

Quantitative Data: Enzyme Inhibition in Inflammation

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Ginkgolic Acid | 5-LO | 0.2 | [16] |

| Ginkgolic Acid | mPGES-1 | 0.7 | [16] |

| Ginkgolic Acid | TXAS | 5.2 | [16] |

| Ginkgolic Acid | COX-1 | 8.1 | [16] |

Experimental Workflow: Lipid Mediator Profiling

Caption: Workflow for analyzing the effect of this compound on lipid mediator production in macrophages.

Conclusion

The structure-activity relationship studies of this compound and its derivatives have unveiled critical structural features that govern their diverse biological activities. The length and nature of the C6 alkyl/alkenyl chain, along with the integrity of the salicylic acid core, are key determinants of potency and selectivity across various targets. The data compiled in this guide underscore the potential of ginkgoneolic acids as a versatile scaffold for the development of novel therapeutics. Further optimization of this natural product scaffold, guided by the SAR principles outlined herein, holds significant promise for addressing a range of diseases, from cancer and diabetes to infectious and inflammatory conditions. Continued research, focusing on medicinal chemistry efforts to enhance efficacy and reduce off-target effects, will be crucial in translating the therapeutic potential of ginkgoneolic acids into clinical applications.

References

- 1. Ginkgolic Acids Confer Potential Anticancer Effects by Targeting Pro- Inflammatory and Oncogenic Signaling Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Activities of Ginkgolic Acids in Relation to Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of Ginkgolic Acid Derivatives as SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. [Study on antitumor activities of ginkgolic acids from Ginkgo sarcotestas in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship of Synthetic Ginkgolic Acid Analogs for Treating Type 2 Diabetes by PTPN9 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship of Synthetic Ginkgolic Acid Analogs for Treating Type 2 Diabetes by PTPN9 Inhibition [mdpi.com]

- 9. Structure–Activity Relationship of Synthetic Ginkgolic Acid Analogs for Treating Type 2 Diabetes by PTPN9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. The antibacterial activity and mechanism of ginkgolic acid C15:1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Mechanism of Action of Ginkgolic Acid (15:1) against Gram-Positive Bacteria Involves Cross Talk with Iron Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Ginkgolic Acid Analogues and Evaluation of Their Molluscicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis [frontiersin.org]

- 16. Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile of Various Ginkgolic Acid Congeners

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgolic acids are a group of alkylphenolic acids found in the leaves and fruits of the Ginkgo biloba tree. While Ginkgo biloba extracts are widely marketed for their potential cognitive benefits, the presence of ginkgolic acids is a significant concern due to their demonstrated toxicological effects. These compounds are known to be cytotoxic, allergenic, and potentially genotoxic. This technical guide provides a comprehensive overview of the toxicological profile of various ginkgolic acid congeners, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.

Quantitative Toxicological Data

The cytotoxic effects of different ginkgolic acid congeners have been evaluated across various cell lines. The following tables summarize the available quantitative data, primarily as half-maximal inhibitory concentration (IC50) values, to facilitate a comparative analysis of their potency.

| Ginkgolic Acid Conformer | Cell Line | Assay | Exposure Time | IC50 Value | Reference |

| Ginkgolic Acid C13:0 | MCF-7 (Human breast adenocarcinoma) | MTT | 24h | 53.82 µg/mL | [1] |

| 4T-1 (Mouse breast cancer) | MTT | 24h | 42.51 µg/mL | [1] | |

| Ginkgolic Acid C15:1 | V79 (Chinese hamster lung fibroblasts) | Resazurin reduction | 24h | >50 µM | [2] |

| HepG2 (Human liver cancer) | MTT | Not Specified | Not Specified | [3] | |

| Primary Rat Hepatocytes | MTT | Not Specified | Less cytotoxic than in HepG2 | [3] | |

| Ginkgolic Acid C17:1 | U266 (Human multiple myeloma) | MTT | 24h | ~64 µM | [4] |

| SMMC-7721 (Human hepatocellular carcinoma) | MTT | Not Specified | 8.5 µg/mL | [5] | |

| V79 (Chinese hamster lung fibroblasts) | Resazurin reduction | 24h | >50 µM | [2] | |

| HepG2 (Human liver cancer) | MTT | Time- and dose-dependent | Not Specified | [6] | |

| Primary Rat Hepatocytes | MTT | Not Specified | Less cytotoxic than in HepG2 | [6] | |

| Mixture of Ginkgolic Acids | V79 (Chinese hamster lung fibroblasts) | Resazurin reduction | 24h | Cytotoxic at ≥50 µM | [2] |

Key Signaling Pathways in Ginkgolic Acid Toxicity

Ginkgolic acids exert their toxic effects by modulating several key intracellular signaling pathways that are critical for cell survival, proliferation, and inflammation. The following sections detail the known interactions of ginkgolic acids with the STAT3/JAK2, PI3K/Akt/mTOR, and NF-κB pathways.

STAT3/JAK2 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3)/Janus Kinase 2 (JAK2) pathway is a crucial regulator of cell growth, differentiation, and apoptosis. Constitutive activation of this pathway is often observed in cancer cells. Ginkgolic acid C17:1 has been shown to inhibit this pathway.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Ginkgolic acid C15:1 has been demonstrated to inactivate this pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cell survival. Ginkgolic acids have been shown to modulate NF-κB activity, although the effects can be context-dependent. In some cancer cells, ginkgolic acids inhibit NF-κB, leading to anti-metastatic effects.

Detailed Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Ginkgolic acid congeners (C13:0, C15:1, C17:1) dissolved in a suitable solvent (e.g., DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: Prepare serial dilutions of the ginkgolic acid congeners in culture medium. Remove the old medium from the wells and add 100 µL of the ginkgolic acid solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the ginkgolic acids).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the ginkgolic acid concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Ginkgolic acid congeners

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of ginkgolic acid congeners for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Effects of Ginkgo biloba extract on cell proliferation and cytotoxicity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of ginkgolic acid in HepG2 cells and primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ginkgolic Acid C 17:1, Derived from Ginkgo biloba Leaves, Suppresses Constitutive and Inducible STAT3 Activation through Induction of PTEN and SHP-1 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The metabolism and hepatotoxicity of ginkgolic acid (17 : 1) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Ginkgoneolic Acid in Ginkgo biloba: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginkgoneolic acids, also known as ginkgolic acids, are a class of alkylphenolic acids found in Ginkgo biloba. These compounds are of significant interest due to their wide range of biological activities, including potential antitumor, antibacterial, and antiviral properties. However, they are also known to be cytotoxic and allergenic, necessitating their removal from commercial Ginkgo biloba extracts. A thorough understanding of the ginkgoneolic acid biosynthesis pathway is crucial for the targeted genetic engineering of Ginkgo biloba to produce extracts with desired therapeutic properties and reduced toxicity. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway, detailing the key enzymatic steps, precursor molecules, and regulatory aspects. It also includes detailed experimental protocols for the study of this pathway and summarizes available quantitative data to facilitate further research and development in this area.

Introduction

Ginkgo biloba, a unique and ancient tree species, is a rich source of various secondary metabolites with medicinal properties[1]. Among these, ginkgolic acids are notable for their dual nature of bioactivity and toxicity[2][3][4]. These compounds are 6-alkylsalicylic acids, characterized by a salicylic acid moiety and a long alkyl chain of variable length and degree of unsaturation[4]. The biosynthesis of these complex molecules involves a fascinating interplay between fatty acid and polyketide metabolism. This guide aims to provide an in-depth technical overview of the this compound biosynthesis pathway, consolidating the current understanding for researchers and professionals in the field.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that is believed to occur in two major stages: the formation of the long-chain alkyl group via fatty acid synthesis and the construction of the aromatic salicylic acid core through the polyketide pathway[5].

Formation of the Alkyl Chain: Fatty Acid Biosynthesis

The alkyl side chain of ginkgoneolic acids is derived from fatty acid biosynthesis. The primary precursors for these chains are palmitoleic acid and oleic acid[6][7]. The key enzymes and steps in this initial phase include:

-

Acyl Carrier Protein (ACP): This protein serves as a central carrier for the growing fatty acid chain[6][7].

-

Stearoyl-ACP Desaturase (SAD): A key rate-limiting enzyme that introduces a double bond into the saturated fatty acid chain, contributing to the unsaturation seen in some ginkgolic acid variants[6][7].

-

β-Ketoacyl-ACP Synthase (KAS): This enzyme catalyzes the condensation of malonyl-ACP with the growing acyl-ACP chain, facilitating the elongation of the fatty acid[6].

-

Acyl-CoA Synthase (ACS): Fatty acids are activated to their corresponding acyl-CoA esters by ACS before they can enter the polyketide pathway. Long-chain ACS (ACSL) enzymes are particularly relevant for activating the fatty acid precursors of ginkgolic acids[6][7].

-

3-Ketoacyl-CoA Synthase (KCS): This enzyme is involved in the elongation of very-long-chain fatty acids and has been implicated in providing the diverse lengths of the alkyl chains found in ginkgolic acids[7].

Formation of the Aromatic Core: The Polyketide Pathway

The formation of the salicylic acid-like ring of this compound is proposed to proceed via a polyketide synthesis mechanism. A key enzyme in this process is a type III polyketide synthase (PKS).

-

Ginkgo biloba Polyketide Synthase 2 (GbPKS2): Research has identified a specific PKS, GbPKS2, which shows a preference for long-chain fatty acyl-CoAs, such as palmitoleoyl-CoA, as starter units. While in vitro assays showed that GbPKS2 produces a triketide pyrone and not ginkgolic acid directly, its substrate specificity and expression in tissues where ginkgolic acids accumulate strongly suggest its involvement in the initial steps of aromatic ring formation. It is hypothesized that GbPKS2 catalyzes the condensation of a long-chain acyl-CoA with two molecules of malonyl-CoA to form a polyketide intermediate.

Downstream Modifications: Aromatization and Carboxylation

The conversion of the polyketide intermediate produced by GbPKS2 into the final this compound structure requires further enzymatic modifications, including aromatization and carboxylation. The specific enzymes responsible for these steps in Ginkgo biloba have not yet been definitively identified. However, based on analogous pathways in other plants, the following enzymatic activities are proposed:

-

Aromatase/Cyclase: An enzyme that would catalyze the cyclization and subsequent aromatization of the linear polyketide chain to form a phenolic ring.

-

Carboxylase: A carboxylase enzyme would then be required to introduce the carboxyl group onto the phenolic ring to form the characteristic salicylic acid moiety.

The regulation of this pathway is also an active area of research, with evidence suggesting the involvement of transcription factors such as bHLH and MYB, and modulation by plant hormones like jasmonic acid[8].